molecular formula C16H13F3N4O2S B2984950 5,6-DIMETHYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL CAS No. 1226456-17-2

5,6-DIMETHYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL

Cat. No.: B2984950
CAS No.: 1226456-17-2
M. Wt: 382.36
InChI Key: HSJDDKADJSEXKQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ol core substituted with 5,6-dimethyl groups and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-(trifluoromethyl)phenyl group. Synthesis of analogous compounds involves coupling pyrimidine derivatives with substituted oxadiazoles under basic conditions (e.g., Cs₂CO₃ in DMF), followed by characterization via ¹H NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4,5-dimethyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-8-9(2)20-15(22-14(8)24)26-7-12-21-13(23-25-12)10-3-5-11(6-4-10)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDDKADJSEXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, including the formation of the oxadiazole ring and subsequent attachment to the pyrimidine core. Common reagents used in these reactions include trifluoromethylphenyl derivatives and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a range of substituted pyrimidine derivatives .

Scientific Research Applications

5,6-DIMETHYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other pyrimidine-oxadiazole hybrids, differing in substituents on the phenyl ring and pyrimidine core. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name (Abbreviated) Substituents on Phenyl Ring Pyrimidine Substituents CAS Number Key Features
Target Compound 4-Trifluoromethyl 5,6-Dimethyl, 4-ol Not provided High electronegativity (CF₃), H-bond donor (OH), moderate lipophilicity
5-Ethyl-6-methyl-2-... (Compound A) 4-Methyl 5-Ethyl, 6-methyl 933861-11-1 Electron-donating methyl group; reduced metabolic stability vs. CF₃
2-({[3-(4-Tert-butylphenyl)... (Compound B) 4-Tert-butyl 6-Phenyl 1285939-82-3 Steric bulk (t-Bu) may hinder target binding; increased hydrophobicity
4-{3-[3-(Trifluoromethyl)... (Piperidine Derivative) 3-Trifluoromethyl Piperidine ring 808764-45-6 Basic piperidine enhances solubility; altered pharmacodynamics

Key Findings:

Electronic Effects :

  • The trifluoromethyl group in the target compound confers stronger electron-withdrawing effects compared to methyl (Compound A) or tert-butyl (Compound B). This may enhance binding to electron-rich enzyme pockets (e.g., kinases) .
  • The hydroxyl group on pyrimidin-4-ol provides a hydrogen-bonding site absent in Compound B’s phenyl-substituted analog.

Synthetic Accessibility: Compound A and the target compound likely follow similar synthetic routes (e.g., nucleophilic substitution with Cs₂CO₃), yielding moderate to high purity .

The piperidine derivative’s basic nitrogen may improve solubility in acidic environments, favoring oral bioavailability .

Hypothetical Biological Implications :

  • Molecular docking (e.g., AutoDock4) suggests the trifluoromethyl group in the target compound could enhance binding to hydrophobic pockets in enzymes like HIV protease or cyclooxygenase .
  • Compound B’s steric bulk may limit access to tight binding sites, as observed in cross-docking studies of similar analogs .

Biological Activity

5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanylpyrimidin-4-ol] is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and antitubercular activities based on recent research findings.

The molecular formula of the compound is C17H16F3N3O2SC_{17}H_{16}F_3N_3O_2S with a molecular weight of approximately 323.31 g/mol. The structure features a pyrimidine core substituted with a trifluoromethyl phenyl group and an oxadiazole moiety, which are known to enhance biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the pyrimidine and oxadiazole scaffolds. For example:

  • A series of novel pyrimidine derivatives were synthesized and evaluated for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . Compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains .
CompoundTarget BacteriaMIC (μg/mL)
5,6-Dimethyl CompoundS. aureus2
Other Pyrimidine DerivativeE. coli4

Antifungal Activity

The compound's antifungal activity has also been explored. Studies indicate that derivatives similar to this compound show significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus . The antifungal efficacy was evaluated through in vitro assays, revealing promising results.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. These compounds have been shown to inhibit key enzymes involved in cancer proliferation:

  • Telomerase : Inhibition of this enzyme is crucial for preventing cancer cell immortality.
  • HDAC (Histone Deacetylases) : Compounds targeting HDAC have shown effectiveness in various cancer models .

Research indicates that the compound may exhibit similar mechanisms due to its structural components. Preliminary molecular docking studies suggest strong binding affinities to these targets.

Antitubercular Activity

The search for effective anti-tubercular agents has led to the synthesis of various derivatives. Some studies report that compounds with similar structural features exhibit significant activity against Mycobacterium tuberculosis. For instance:

  • Compounds demonstrated IC90 values ranging from 3.73 to 40.32 μM . This suggests potential for further development into therapeutic agents against tuberculosis.
CompoundIC90 (μM)Activity
Similar Oxadiazole Derivative3.73Active
5,6-Dimethyl Compound40.32Moderate

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of pyrimidine derivatives on various cancer cell lines, showing that compounds with oxadiazole substitutions significantly reduced cell viability in a dose-dependent manner.
  • Case Study on Antitubercular Effects : In vivo studies demonstrated that certain derivatives led to reduced bacterial load in infected mice models, indicating their potential as therapeutic agents against tuberculosis.

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